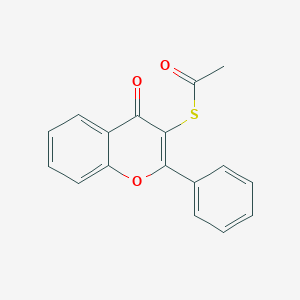
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate: is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form the intermediate chalcone This intermediate is then cyclized using a base to form the benzopyran core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Baicalin: A flavonoid with similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Quercetin: Another flavonoid with a benzopyran core, widely studied for its health benefits.
Curcumin: A compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate stands out due to its unique ethanethioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
CAS No. |
94953-69-2 |
|---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
S-(4-oxo-2-phenylchromen-3-yl) ethanethioate |
InChI |
InChI=1S/C17H12O3S/c1-11(18)21-17-15(19)13-9-5-6-10-14(13)20-16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
PTVCQAHXFYJPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















